N-Boc-2-aminomethyl-imidazole-4-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-2-aminomethyl-imidazole-4-carboxylic acid methyl ester is a chemical compound with the molecular formula C11H17N3O4. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-aminomethyl-imidazole-4-carboxylic acid methyl ester typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the formation of the imidazole ring. One common method involves the reaction of 2-aminomethyl-imidazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting N-Boc-2-aminomethyl-imidazole is then esterified with methanol and a suitable catalyst to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-aminomethyl-imidazole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the Boc-protected amino group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-4-carboxylic acid derivatives, while reduction can produce the corresponding alcohols.
Scientific Research Applications
N-Boc-2-aminomethyl-imidazole-4-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Boc-2-aminomethyl-imidazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The imidazole ring can interact with metal ions and other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
N-Boc-2-aminomethyl-imidazole-4-carboxylic acid: Similar structure but lacks the methyl ester group.
2-aminomethyl-imidazole-4-carboxylic acid methyl ester: Similar structure but lacks the Boc protection on the amino group.
N-Boc-2-aminomethyl-imidazole: Similar structure but lacks the carboxylic acid methyl ester group.
Uniqueness
N-Boc-2-aminomethyl-imidazole-4-carboxylic acid methyl ester is unique due to the presence of both the Boc-protected amino group and the methyl ester group. This combination of functional groups provides versatility in chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 2-(aminomethyl)imidazole-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(16)14-6-7(9(15)17-4)13-8(14)5-12/h6H,5,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCKZHXEBLRFQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1CN)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.